molecular formula C19H22F3N3O5 B2844218 1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097924-59-7

1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2844218
CAS No.: 2097924-59-7
M. Wt: 429.396
InChI Key: JGSGMNOXIUHWRM-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxybenzoyl group and an imidazolidine-2,4-dione moiety attached to a 2,2,2-trifluoroethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is first synthesized, often starting from commercially available piperidine or its derivatives. The 3,4-dimethoxybenzoyl group is introduced via an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

  • Synthesis of the Imidazolidine-2,4-dione Core: : The imidazolidine-2,4-dione core is synthesized separately, often starting from urea derivatives. The 2,2,2-trifluoroethyl group is introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethylamine.

  • Coupling Reaction: : The final step involves coupling the piperidine intermediate with the imidazolidine-2,4-dione core. This is typically achieved through a condensation reaction under acidic or basic conditions, depending on the specific functional groups present.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents at the trifluoroethyl group.

Scientific Research Applications

1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Fluorobenzyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
  • **1-(3,4-Dichlorobenzyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Uniqueness

1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is unique due to the presence of the 3,4-dimethoxybenzoyl group, which may confer specific pharmacological properties not seen in other similar compounds. This structural feature can influence the compound’s binding affinity and selectivity for its molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O5/c1-29-14-4-3-12(9-15(14)30-2)17(27)23-7-5-13(6-8-23)24-10-16(26)25(18(24)28)11-19(20,21)22/h3-4,9,13H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSGMNOXIUHWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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